molecular formula C22H20O6 B2955294 (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 622824-30-0

(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2955294
CAS No.: 622824-30-0
M. Wt: 380.396
InChI Key: WPCAMLZJLKNWCG-WQRHYEAKSA-N
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Description

(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with a unique structure that includes a benzofuran ring system. This compound is of interest in various scientific research applications due to its potential utility in drug development, materials synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions. The pivaloyloxy group can be introduced through esterification reactions, and the final step involves the formation of the (Z)-methylidenebenzoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce new substituents at different positions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological studies, (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate can be used to investigate biological processes and pathways. It may serve as a probe to study enzyme activities or as a potential inhibitor for specific biological targets.

Medicine

In drug development, this compound may be explored for its therapeutic potential. Its structural features could make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer agents.

Industry

In materials science, this compound can be used in the synthesis of advanced materials with unique properties. Its incorporation into polymers or other materials could enhance their performance and functionality.

Mechanism of Action

The mechanism by which (Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives: : Other benzofuran compounds with different substituents or functional groups.

  • Pivaloyloxy derivatives: : Compounds containing the pivaloyloxy group in various positions or contexts.

  • Methylidenebenzoate derivatives: : Compounds with the methylidenebenzoate moiety in different structural frameworks.

Uniqueness

(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 4-[(Z)-[6-(2,2-dimethylpropanoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-22(2,3)21(25)27-15-9-10-16-17(12-15)28-18(19(16)23)11-13-5-7-14(8-6-13)20(24)26-4/h5-12H,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCAMLZJLKNWCG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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